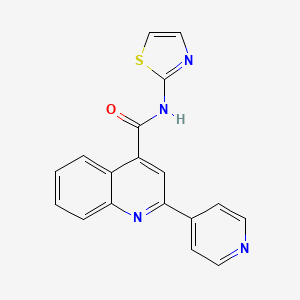
2-(pyridin-4-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyridin-4-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C18H12N4OS and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Pyridin-4-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound that integrates pyridine, thiazole, and quinoline moieties. This structural combination suggests potential for significant biological activity, particularly in medicinal chemistry. The compound's design draws from the pharmacological properties associated with its constituent rings, which are prevalent in various bioactive molecules.
The molecular formula of this compound is C19H14N4O1S, with a molecular weight of approximately 346.41 g/mol. The compound exhibits a logP value of 3.9651, indicating moderate lipophilicity, which is favorable for membrane permeability in drug design.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study focused on pyrazolyl-thiazole derivatives demonstrated significant inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | E. coli, S. aureus | 15 mm (E. coli), 18 mm (S. aureus) | 32 µg/mL |
| Pyrazolyl-thiazole derivative 7c | E. coli | 20 mm | 16 µg/mL |
| Pyrazolyl-thiazole derivative 7d | S. aureus | 22 mm | 8 µg/mL |
Antioxidant Activity
The antioxidant potential of related compounds has been evaluated using DPPH and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases. The results indicate that many derivatives exhibit substantial antioxidant activity, supporting their potential therapeutic applications .
Table 2: Antioxidant Activity Results
| Compound Name | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |
|---|---|---|
| This compound | 65% | 70% |
| Pyrazolyl-thiazole derivative 7b | 75% | 80% |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets through hydrogen bonding and π–π interactions due to its aromatic structure. The thiazole and pyridine rings are known to facilitate binding with enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Case Studies
A notable case study involved the synthesis and biological evaluation of quinoline derivatives, including those with thiazole substitutions. These studies reported enhanced antimicrobial activity compared to standard antibiotics like isoniazid, particularly against mycobacterial species . The findings suggest that modifications in the quinoline structure can lead to improved efficacy against resistant strains.
Propriétés
IUPAC Name |
2-pyridin-4-yl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17(22-18-20-9-10-24-18)14-11-16(12-5-7-19-8-6-12)21-15-4-2-1-3-13(14)15/h1-11H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDPWVZLHXFMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














